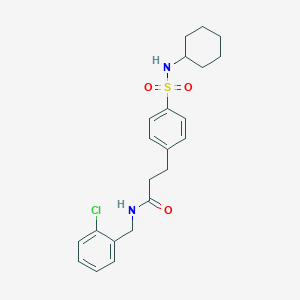

![molecular formula C22H21ClN4O B7689152 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

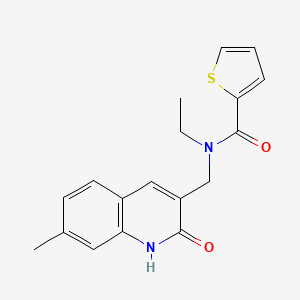

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide, also known as BMQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMQ belongs to a class of compounds known as pyrazoloquinolines, which have been shown to possess a range of biological activities. In

Applications De Recherche Scientifique

Synthesis and Biomedical Applications

The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine .

Pharmaceutical Agents

Pyrazolo[3,4-b]quinoline derivatives, to which this compound belongs, are used as pharmaceutical agents . They have been associated with interesting pharmacological properties .

Oncogenic Ras Inhibitors

These derivatives are also known to act as inhibitors of oncogenic Ras , a protein that plays a key role in several signal transduction pathways, regulating cell growth, survival, and differentiation .

Antitumor Properties

Benzo[b][1,8]naphthyridine derivatives, which are structurally similar to our compound, have been associated with antitumor properties . This suggests potential antitumor applications for “N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide”.

Trypanocidal Properties

The same group of derivatives has also been associated with trypanocidal properties . Trypanosomiasis, caused by Trypanosoma parasites, is a significant health issue in many parts of the world.

DNA Binding Properties

These derivatives have been found to possess DNA binding properties , suggesting potential applications in genetic research and therapy.

Antimicrobial Agents

They have also been found to act as antimicrobial agents , indicating potential use in the treatment of various bacterial and fungal infections.

Mécanisme D'action

Target of Action

It is known that 1h-pyrazolo[3,4-b]quinolines, a class of compounds to which this molecule belongs, have been used as pharmaceutical agents and as inhibitors of oncogenic ras . The Ras proteins are a family of related proteins which is expressed in all animal cell lineages and organs. They are involved in transmitting signals within cells, which turn on genes leading to cell growth, differentiation, and survival .

Mode of Action

It can be inferred from the properties of similar compounds that it likely interacts with its targets, possibly the ras proteins, leading to changes in their activity . This interaction could potentially inhibit the function of these proteins, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

These proteins play a key role in several signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may inhibit the function of its target proteins, leading to changes in the signaling pathways they are involved in . This could potentially result in altered cell growth, differentiation, and survival .

Propriétés

IUPAC Name |

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O/c1-3-4-12-27-21-17(13-15-9-7-8-14(2)19(15)24-21)20(26-27)25-22(28)16-10-5-6-11-18(16)23/h5-11,13H,3-4,12H2,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYYKSGNCLVCRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

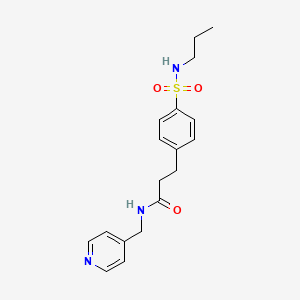

![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)

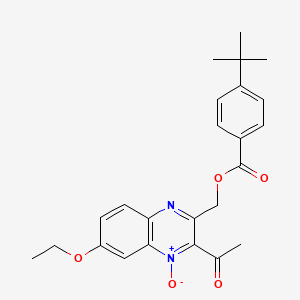

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)